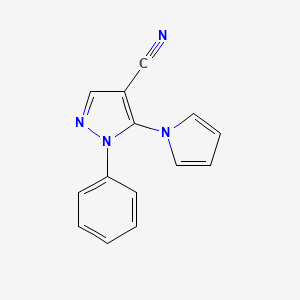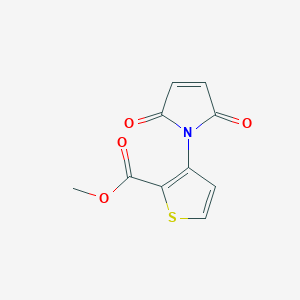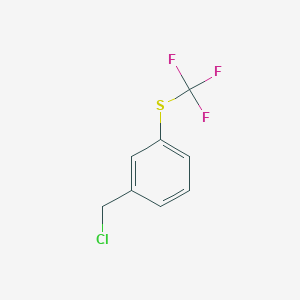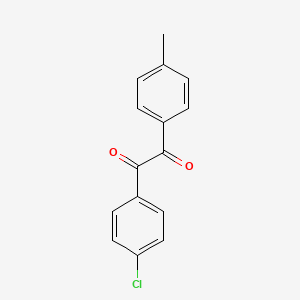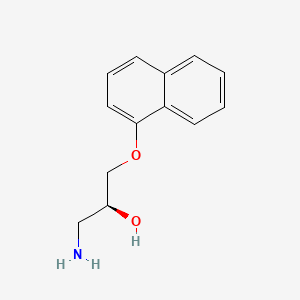
Cobalt cyanide (Co(CN)2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt cyanide, with the chemical formula Co(CN)₂, is an inorganic compound that appears as a deep-blue powder in its anhydrous form and a reddish-brown powder in its dihydrate form . It is a coordination polymer that has attracted attention in the fields of inorganic synthesis and homogeneous catalysis .
Méthodes De Préparation
Cobalt cyanide can be synthesized through the reaction of cobalt chloride hexahydrate with potassium cyanide. The reaction proceeds as follows :
[ \text{CoCl}_2(\text{H}_2\text{O})_6 + 2 \text{KCN} \rightarrow \text{Co(CN)}_2 + 2 \text{KCl} + 6 \text{H}_2\text{O} ]
In the presence of excess cyanide, the red-brown dicyanide dissolves to form pentacyanocobaltate . This method is commonly used in laboratory settings for the preparation of cobalt cyanide.
Analyse Des Réactions Chimiques
Cobalt cyanide undergoes various chemical reactions, including:
Oxidation and Reduction: Cobalt cyanide can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions.
Substitution Reactions: It can undergo substitution reactions where the cyanide ligands are replaced by other ligands.
Complex Formation: Cobalt cyanide can form complexes with other metal ions and ligands, leading to the formation of coordination compounds.
Common reagents used in these reactions include potassium cyanide, sodium cyanide, and various cobalt salts . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Cobalt cyanide has several scientific research applications, including:
Catalysis: It is used as a precursor to dicobalt octacarbonyl, which is an important catalyst in organic synthesis.
Material Science: Cobalt cyanide is used in the synthesis of metal-organic frameworks and other advanced materials.
Analytical Chemistry: It is employed in the detection and quantification of cyanide ions in various samples.
Mécanisme D'action
The mechanism of action of cobalt cyanide involves its ability to form coordination complexes with various ligands. The cyanide ligands can coordinate with metal ions, leading to the formation of stable complexes . These complexes can then participate in various catalytic and analytical processes, depending on the specific application .
Comparaison Avec Des Composés Similaires
Cobalt cyanide can be compared with other similar compounds, such as:
Zinc cyanide (Zn(CN)₂): Like cobalt cyanide, zinc cyanide is used in catalysis and material science.
Calcium cyanide (Ca(CN)₂): This compound is used in the production of cyanide-based chemicals and in mining applications.
Magnesium cyanide (Mg(CN)₂): It is used in similar applications as cobalt cyanide, including catalysis and material synthesis.
Cobalt cyanide is unique due to its specific coordination properties and its ability to form stable complexes with various ligands .
Propriétés
Numéro CAS |
542-84-7 |
|---|---|
Formule moléculaire |
C2CoN2 |
Poids moléculaire |
110.97 g/mol |
Nom IUPAC |
cobalt(2+);dicyanide |
InChI |
InChI=1S/2CN.Co/c2*1-2;/q2*-1;+2 |
Clé InChI |
CWZOMTYLSNXUEL-UHFFFAOYSA-N |
SMILES |
[C-]#N.[C-]#N.[Co+2] |
SMILES canonique |
[C-]#N.[C-]#N.[Co+2] |
Key on ui other cas no. |
542-84-7 |
Pictogrammes |
Acute Toxic; Environmental Hazard |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


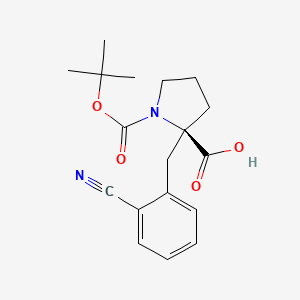

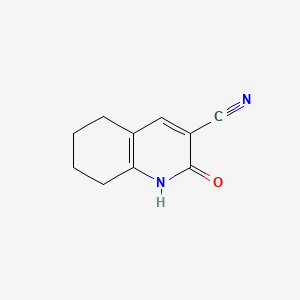
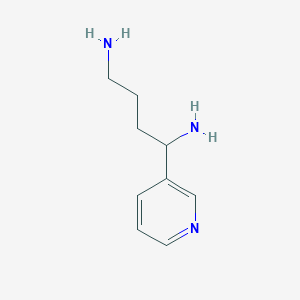
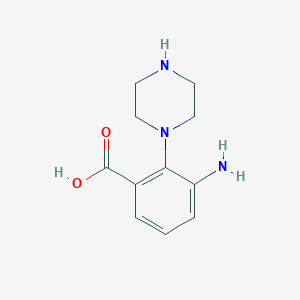
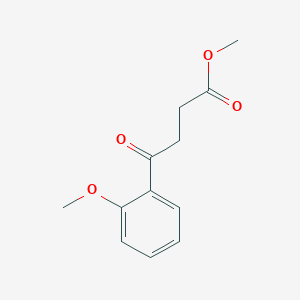
![Tert-butyl N-[4-(1-hydroxyethyl)phenyl]carbamate](/img/structure/B1608239.png)

